molecular formula C36H53N3O2 B11485629 1-(2-methoxyphenyl)-4-(1-octadecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(2-methoxyphenyl)-4-(1-octadecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11485629
M. Wt: 559.8 g/mol
InChI Key: RYQGGUMQJQZXPO-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: Starting from a suitable aromatic precursor, the benzodiazole core can be synthesized through cyclization reactions.

    Attachment of the Octadecyl Chain: The long alkyl chain can be introduced via alkylation reactions, often using alkyl halides under basic conditions.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group and the benzodiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The long alkyl chain could facilitate membrane interactions, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYPHENYL)-4-(1-HEXADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure with a shorter alkyl chain.

    1-(2-HYDROXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Hydroxy group instead of methoxy.

    1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-THIONE: Thione group instead of carbonyl.

Uniqueness

The uniqueness of 1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups and the long alkyl chain, which can impart unique physical and chemical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C36H53N3O2

Molecular Weight

559.8 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(1-octadecylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C36H53N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-38-32-24-19-18-23-31(32)37-36(38)30-28-35(40)39(29-30)33-25-20-21-26-34(33)41-2/h18-21,23-26,30H,3-17,22,27-29H2,1-2H3

InChI Key

RYQGGUMQJQZXPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC

Origin of Product

United States

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